molecular formula C11H19I B14338011 4-(Iodomethylidene)dec-1-ene CAS No. 96156-84-2

4-(Iodomethylidene)dec-1-ene

Katalognummer: B14338011
CAS-Nummer: 96156-84-2
Molekulargewicht: 278.17 g/mol
InChI-Schlüssel: NQYJZAFKWYQSGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Iodomethylidene)dec-1-ene is an organic compound with the molecular formula C₁₁H₁₉I It is a derivative of decene, characterized by the presence of an iodine atom attached to a methylene group at the fourth position of the decene chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Iodomethylidene)dec-1-ene typically involves the reaction of dec-1-ene with iodine and a suitable base. One common method is the halogenation of dec-1-ene using iodine in the presence of a base such as potassium hydroxide. The reaction proceeds via the formation of an intermediate iodoalkene, which is then isolated and purified .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Iodomethylidene)dec-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-(Iodomethylidene)dec-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: Investigated for its potential as a labeling reagent in biochemical assays.

    Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-(Iodomethylidene)dec-1-ene involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates various substitution reactions. The compound can also undergo addition reactions at the double bond, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are often mediated by catalysts or specific reaction conditions that enhance the reactivity of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Iodomethylidene)dec-1-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The larger atomic radius and lower electronegativity of iodine make it a better leaving group, facilitating various substitution reactions more efficiently. Additionally, the iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems .

Eigenschaften

CAS-Nummer

96156-84-2

Molekularformel

C11H19I

Molekulargewicht

278.17 g/mol

IUPAC-Name

4-(iodomethylidene)dec-1-ene

InChI

InChI=1S/C11H19I/c1-3-5-6-7-9-11(10-12)8-4-2/h4,10H,2-3,5-9H2,1H3

InChI-Schlüssel

NQYJZAFKWYQSGM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(=CI)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.